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molecular formula C15H13BrF2OS B8316020 (3-Bromo-4-(2,4-difluorophenoxy)benzyl)(ethyl)sulfane

(3-Bromo-4-(2,4-difluorophenoxy)benzyl)(ethyl)sulfane

Cat. No. B8316020
M. Wt: 359.2 g/mol
InChI Key: DBVMITCIVQXYGG-UHFFFAOYSA-N
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Patent
US09321764B2

Procedure details

A mixture of Example 52C (1.10 g, 2.91 mmol) and sodium ethanethiolate (0.245 g, 2.91 mmol) in dimethylformamide (10 mL) was stirred at ambient temperature for 4 hours. The reaction mixture was partitioned with ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride twice, dried with anhydrous sodium sulfate, filtered, and concentrated to provide the title compound (1.04 g, 99%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8]Br)[CH:5]=[CH:4][C:3]=1[O:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[F:18].[CH2:19]([S-:21])[CH3:20].[Na+]>CN(C)C=O>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[F:18])[CH2:8][S:21][CH2:19][CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CBr)OC1=C(C=C(C=C1)F)F
Name
Quantity
0.245 g
Type
reactant
Smiles
C(C)[S-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned with ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(CSCC)C=CC1OC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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